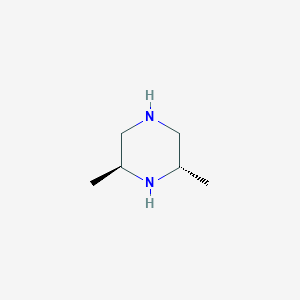

(2S,6S)-2,6-dimethylpiperazine

概要

説明

(2S,6S)-2,6-dimethylpiperazine is a chiral organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl-1,4-diaminobutane with a suitable cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to enhance reaction efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Diastereoselective Cyclization

Palladium-catalyzed hydroamination enables modular synthesis of 2,6-disubstituted piperazines. A representative protocol:

Reagents and Conditions

-

Substrate : Chiral aminoalkene (e.g., 34 )

-

Catalyst : Pd(OAc)₂ with phosphine ligands

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C, 12–24 hrs

| Substrate | Product (Piperazine) | Diastereoselectivity | Yield |

|---|---|---|---|

| 34 | 33 | >90% de | 72% |

This method retains stereochemical integrity, making it valuable for synthesizing enantiopure intermediates .

Acylation and Substitution Reactions

The secondary amines in (2S,6S)-2,6-dimethylpiperazine undergo regioselective functionalization:

Acylation Protocol

-

Reagent : 2-Chloroacetyl chloride

-

Base : Triethylamine

-

Solvent : Dichloromethane

-

Product : N-Chloroacetylpiperazine (46 )

| Reaction Step | Conditions | Yield |

|---|---|---|

| Acylation | 0°C, 2 hrs | 85% |

| Cyclization | Reflux, 6 hrs | 78% |

Subsequent reduction of 46 with LiAlH₄ yields N-alkylated piperazines, demonstrating versatility in derivatization .

Isomerization and Purification

Isomerization Conditions

-

Catalyst : Raney nickel

-

Temperature : ≥180°C

-

Solvent : Toluene

| Initial cis:trans Ratio | Post-Isomerization cis:trans Ratio |

|---|---|

| 81.79:6.31 | 89:11 |

Recrystallization from isopropanol/light petroleum (1:10 v/v) further enhances purity to >99% .

Mitsunobu Cyclization for Complex Derivatives

Enantiopure 2,5-disubstituted piperazines are synthesized via Mitsunobu reactions:

Protocol

-

Substrate : Protected diamino-alcohol (62 )

-

Reagent : DIAD, PPh₃

-

Solvent : THF

-

Product : cis-2,5-Disubstituted piperazine (63 )

| Substrate | Product Purity | Yield |

|---|---|---|

| 62 | >95% ee | 66% |

This method is critical for generating bioactive analogues with retained stereochemistry .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of (2S,6S)-2,6-dimethylpiperazine exhibit significant antitumor activity. For instance, compounds related to this piperazine have been shown to inhibit oncogenic proteins like BCL6, leading to reduced tumor proliferation in models of diffuse large B-cell lymphoma. This suggests a potential for developing new cancer therapeutics based on its structure.

Ligand Development

The compound has been investigated as a ligand in biochemical assays. Its ability to bind selectively to certain receptors makes it a valuable candidate in the development of drugs targeting specific biological pathways.

Drug Formulation

Enhancement of Drug Permeation

this compound has been studied for its role in enhancing the transdermal permeation of other drugs. Formulations containing this compound have demonstrated increased permeation rates for drugs like theophylline through skin models. Enhancement ratios have reached as high as 15-fold compared to control formulations, indicating its potential utility in drug delivery systems .

Synthesis and Chemical Applications

Building Block in Organic Synthesis

As a versatile building block in organic synthesis, this compound is used to create more complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds which are crucial in pharmaceuticals .

Reaction Mechanisms

The compound can participate in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions and cyclization reactions, making it useful in synthetic organic chemistry .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require specific performance characteristics .

Data Summary

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antitumor activity; ligand development for biochemical assays |

| Drug Formulation | Enhances transdermal drug permeation; potential for drug delivery systems |

| Synthesis | Building block for complex organic molecules; participates in nucleophilic substitutions |

| Industrial Use | Used in the production of specialty chemicals and materials |

Case Studies

- Antitumor Research : A study demonstrated that this compound derivatives effectively inhibited BCL6 function in xenograft models of lymphoma, showcasing their therapeutic potential against cancer.

- Transdermal Drug Delivery : In formulations tested for transdermal delivery, this compound significantly increased drug permeation rates through skin models compared to traditional formulations .

作用機序

The mechanism of action of (2S,6S)-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, modulating their activity. In biological systems, it can influence neurotransmitter pathways, potentially leading to therapeutic effects.

類似化合物との比較

Similar Compounds

(2R,6R)-2,6-dimethylpiperazine: The enantiomer of (2S,6S)-2,6-dimethylpiperazine with different stereochemistry.

1,4-dimethylpiperazine: A structural isomer with methyl groups at different positions on the ring.

2,5-dimethylpiperazine: Another isomer with methyl groups at the 2 and 5 positions.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

生物活性

(2S,6S)-2,6-Dimethylpiperazine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 114.21 g/mol

- CAS Number : 162240-96-2

- Structure : The compound features a piperazine ring with two methyl groups at the 2 and 6 positions, contributing to its chiral nature.

Pharmacological Effects

-

Receptor Interaction :

- This compound has been studied for its interaction with various neurotransmitter receptors. It acts as an antagonist at alpha-adrenergic receptors, which are implicated in cardiovascular regulation and central nervous system functions .

- In a study examining structure-activity relationships (SAR) of prazosin-related compounds, this compound was identified as having significant alpha-blocking activity .

- CNS Activity :

- Antidepressant Properties :

Toxicology and Safety Profile

- Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile with low acute toxicity levels. Further detailed toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Diastereoselective Synthesis : Utilizing chiral pool methodologies or asymmetric synthesis techniques to obtain enantiomerically pure forms. This includes reactions involving diastereoselective triflate alkylation .

- Chiral Catalysis : Employing chiral catalysts in cycloaddition reactions to produce the desired piperazine derivatives with high enantioselectivity .

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant potential of this compound derivatives. The findings indicated that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific dosages over a defined period. The mechanism was linked to increased serotonin levels in the hippocampus .

Case Study 2: Alpha-Adrenergic Blockade

In pharmacological evaluations comparing various piperazine derivatives, this compound was found to effectively block alpha-adrenergic receptors with an IC50 value indicating potent activity. This suggests its potential use in managing hypertension or other cardiovascular conditions .

Comparative Table of Biological Activities

特性

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428479 | |

| Record name | (2S,6S)-2,6-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402832-69-3 | |

| Record name | (2S,6S)-2,6-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of asymmetric synthesis for compounds like (2S,6S)-2,6-dimethylpiperazine?

A1: Asymmetric synthesis is crucial for producing enantiomerically pure compounds like this compound. Enantiomers, while having the same molecular formula, can exhibit different biological activities. [, ] This difference arises from their distinct three-dimensional structures, which can lead to varying interactions with chiral biological targets. Therefore, obtaining a specific enantiomer, such as this compound, through asymmetric synthesis is essential for studying its unique properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。